molecular formula C6H9NO2 B150627 (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid CAS No. 138039-48-2

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Cat. No.: B150627
CAS No.: 138039-48-2
M. Wt: 127.14 g/mol
InChI Key: NLCBWTXCWRLPIR-UHNVWZDZSA-N
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Description

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid is a chiral amino acid derivative with a unique structure characterized by a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of a cyclopentene ring through cyclization reactions.

    Amination: Introduction of the amino group at the 2-position can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Carboxylation: The carboxylic acid group is introduced at the 1-position through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

    Reduction Products: Reduced forms like primary amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    (1R,2S)-2-Aminocyclopentane-1-carboxylic acid: A similar compound with a saturated cyclopentane ring.

    (1R,2S)-2-Aminocyclohex-3-ene-1-carboxylic acid: A homologous compound with a cyclohexene ring.

Uniqueness: (1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties. Its unsaturated cyclopentene ring differentiates it from its saturated and homologous counterparts, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBWTXCWRLPIR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414982
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154568-20-4
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
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Reactant of Route 6
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